Acide thiosalicylique

Vue d'ensemble

Description

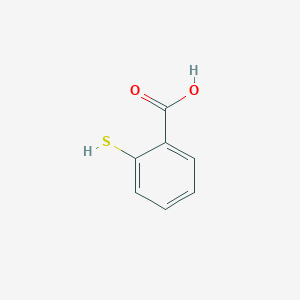

L’acide thiosalicylique, également connu sous le nom d’acide 2-sulfanylbenzoïque, est un composé organosulfuré contenant des groupes fonctionnels carboxyle et sulfhydryle. Sa formule moléculaire est C₇H₆O₂S. Il se présente sous la forme d’un solide jaune légèrement soluble dans l’eau, l’éthanol, l’éther diéthylique et les alcanes, mais plus soluble dans le diméthylsulfoxyde .

Applications De Recherche Scientifique

L’acide thiosalicylique a une large gamme d’applications dans la recherche scientifique :

Mécanisme D'action

L’acide thiosalicylique exerce ses effets par le biais de ses groupes fonctionnels sulfhydryle et carboxyle. Le groupe sulfhydryle agit comme un nucléophile, participant à diverses réactions de substitution et d’addition. Le groupe carboxyle peut former des liaisons hydrogène et participer à des réactions acido-basiques. Dans les systèmes biologiques, l’this compound peut inhiber la croissance des cellules de mélanome par une combinaison d’effets cytostatiques et pro-apoptotiques .

Composés Similaires :

Acide Salicylique : Contient un groupe hydroxyle au lieu d’un groupe sulfhydryle.

Thiophénol : Contient un groupe phényle au lieu d’un groupe carboxyle.

Comparaison :

This compound vs. Acide Salicylique : L’this compound a un groupe sulfhydryle, ce qui le rend plus réactif dans les réactions de substitution nucléophile par rapport au groupe hydroxyle de l’acide salicylique.

This compound vs. Thiophénol : L’this compound a un groupe carboxyle, ce qui lui permet de participer à des réactions acido-basiques, tandis que le thiophénol ne le fait pas.

La combinaison unique de groupes fonctionnels sulfhydryle et carboxyle de l’this compound en fait un composé polyvalent avec des applications diverses en chimie, en biologie, en médecine et dans l’industrie.

Analyse Biochimique

Biochemical Properties

Thiosalicylic acid can act as a nucleophilic trapping agent for the desulfenylation of 3-indolyl sulfides to obtain 3-unsubstituted indoles . It can also be used as a starting material to prepare 2′-mercaptoacetophenone, which is used in the synthesis of thioflavanone by reacting with lithium diisopropylamide and benzaldehyde .

Cellular Effects

One of its derivatives, Farnesyl thiosalicylic acid, has been reported to inhibit the growth of melanoma cells through a combination of cytostatic and pro-apoptotic effects .

Molecular Mechanism

It is known that it can interact with various biomolecules due to its sulfhydryl functional group .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Thiosalicylic acid in animal models. One study has shown that intrathecal administration of Farnesyl thiosalicylic acid, a derivative of Thiosalicylic acid, can attenuate hyperalgesia and allodynia in chronic constriction injury-induced neuropathic pain in rats .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide thiosalicylique peut être synthétisé à partir de l’acide anthranilique par une réaction de diazotation suivie de l’ajout de sulfure de sodium et d’une réduction ultérieure avec du zinc . La procédure détaillée implique :

- Diazotation de l’acide anthranilique avec du nitrite de sodium en présence d’acide chlorhydrique à basse température.

- Ajout de sulfure de sodium à la solution de sel de diazonium.

- Réduction de l’acide dithiosalicylique résultant avec de la poudre de zinc dans l’acide acétique glacial .

Méthodes de Production Industrielle : Les méthodes de production industrielle comprennent le chauffage des acides benzoïques ortho-halogénés avec de l’hydrosulfure alcalin en présence de cuivre ou de sels de cuivre à des températures élevées (150-200 °C) .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide thiosalicylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des disulfures.

Réduction : Réduction de l’acide dithiosalicylique en this compound.

Substitution : Il présente à la fois une nucléophilie sulfurée et oxygénée, ce qui lui permet de participer à des réactions de substitution nucléophile.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’iode.

Réduction : La poudre de zinc dans l’acide acétique glacial est utilisée pour la réduction.

Substitution : Les bases telles que l’hydroxyde de sodium sont utilisées pour faciliter les réactions de substitution nucléophile.

Principaux Produits :

Oxydation : Disulfures.

Réduction : this compound.

Substitution : Divers acides benzoïques substitués et dérivés.

Comparaison Avec Des Composés Similaires

Salicylic Acid: Contains a hydroxyl group instead of a sulfhydryl group.

Thiophenol: Contains a phenyl group instead of a carboxyl group.

Comparison:

Thiosalicylic Acid vs. Salicylic Acid: Thiosalicylic acid has a sulfhydryl group, making it more reactive in nucleophilic substitution reactions compared to the hydroxyl group in salicylic acid.

Thiosalicylic Acid vs. Thiophenol: Thiosalicylic acid has a carboxyl group, allowing it to participate in acid-base reactions, whereas thiophenol does not.

Thiosalicylic acid’s unique combination of sulfhydryl and carboxyl functional groups makes it a versatile compound with diverse applications in chemistry, biology, medicine, and industry.

Activité Biologique

Thiosalicylic acid (TSA), a sulfur-containing derivative of salicylic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological mechanisms, therapeutic potentials, and research findings surrounding thiosalicylic acid and its derivatives.

Chemical Structure and Properties

Thiosalicylic acid is characterized by the presence of a thiol group (-SH) attached to the aromatic ring of salicylic acid. This unique structure contributes to its reactivity and biological activity. The general formula for thiosalicylic acid is C7H6O2S.

1. Antimicrobial Activity

Thiosalicylic acid and its metal complexes have demonstrated significant antimicrobial properties. Studies have shown that TSA complexes with metals like zinc (Zn) and mercury (Hg) exhibit enhanced antimicrobial activity compared to TSA alone. For instance, a study reported that Zn(II) thiosalicylate complexes displayed potent activity against various bacterial strains, indicating their potential as antimicrobial agents .

| Metal Complex | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zn(II) TSA | E. coli | 32 µg/mL |

| Hg(II) TSA | S. aureus | 16 µg/mL |

2. Anticancer Activity

Research has highlighted the anticancer potential of thiosalicylic acid, particularly in the context of its metal complexes. A notable study evaluated the antiproliferative effects of a thiosalicylic acid complex on murine lung cancer cells (LLC1). The complex exhibited significant inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity . Additionally, farnesyl-thiosalicylic acid (FTS), a derivative of TSA, has been shown to inhibit Ras signaling pathways, which are often dysregulated in cancer .

3. Antioxidant Properties

Thiosalicylic acid also possesses antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that TSA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . This property makes it a candidate for therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.

The biological activities of thiosalicylic acid can be attributed to several mechanisms:

- Metal Coordination : The ability of TSA to form complexes with metal ions enhances its biological efficacy. These complexes can alter cellular signaling pathways and increase the bioavailability of TSA.

- Inhibition of Enzymatic Activity : TSA has been shown to inhibit specific enzymes involved in tumor progression and microbial growth, contributing to its anticancer and antimicrobial effects.

- Free Radical Scavenging : The thiol group in TSA plays a crucial role in neutralizing reactive oxygen species (ROS), thus exerting antioxidant effects.

Case Studies

- Anticancer Study : A study published in Molecules investigated the effects of farnesyl-thiosalicylic acid on human cancer cell lines. Results indicated that FTS significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- Antimicrobial Efficacy : Research conducted on various thiosalicylate complexes revealed that certain derivatives showed enhanced antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Propriétés

IUPAC Name |

2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-23-6 (hydrochloride salt) | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049032 | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |

| Record name | 2-Thiosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |

CAS No. |

147-93-3 | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP6LXN5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169 °C | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiosalicylic acid (TSA) interact with Ras proteins?

A1: TSA acts as a Ras antagonist by dislodging Ras proteins from the cell membrane. This dislodgement prevents Ras from interacting with downstream effectors, effectively inhibiting its signaling pathways. []

Q2: What are the downstream effects of TSA-mediated Ras inhibition in cancer cells?

A2: Inhibiting Ras signaling with TSA in cancer cells leads to several downstream effects, including: * Reduced cell proliferation: By disrupting Ras-dependent growth signals. [, ] * Cell cycle arrest: Downregulation of E2F1, a key transcription factor for cell cycle progression, contributes to cell cycle arrest. [] * Induction of apoptosis: While FTS induces apoptosis in melanoma cells, this effect might be modulated by p38 MAP kinase. [] * Inhibition of angiogenesis: Research suggests that FTS might contribute to reduced tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors. []

Q3: Does TSA affect other signaling pathways besides Ras?

A3: Yes, research indicates that TSA can also affect other signaling pathways. For instance, TSA downregulates hypoxia-inducible factor-1α (HIF-1α) in glioblastoma cells, leading to a shutdown of glycolysis. [, ]

Q4: What is the molecular formula and weight of thiosalicylic acid (TSA)?

A4: The molecular formula of TSA is C7H6O2S, and its molecular weight is 154.19 g/mol.

Q5: What are the characteristic spectroscopic features of TSA?

A5: * Infrared (IR) Spectroscopy: TSA displays characteristic peaks corresponding to carboxylic acid and thiol functional groups. [, , , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the structure and environment of hydrogen and carbon atoms within the TSA molecule. [, , , ]

Q6: Can TSA act as a catalyst in organic synthesis?

A7: Recent research has explored the use of TSA derivatives as catalysts in iron-catalyzed intermolecular hydrothiolation reactions of internal alkynes. This approach allows for the synthesis of various 1,3-oxathiine derivatives, highlighting the potential of TSA derivatives in catalysis. []

Q7: Have computational methods been employed to study TSA and its derivatives?

A8: Yes, molecular docking simulations have been used to investigate the interactions of TSA derivatives with human serum albumin (HSA). These studies provide insights into the binding affinity and potential binding sites of these compounds. [, ]

Q8: How do structural modifications of TSA affect its activity?

A9: Research on S-alkyl derivatives of TSA suggests that the length and branching of the alkyl chain can influence the compound's activity. For example, longer and more branched alkyl chains might lead to increased lipophilicity and potentially influence interactions with biological targets. [, , , ]

Q9: What is known about the stability of TSA in aqueous solutions?

A10: Studies show that TSA can decompose in aqueous solutions, especially in the presence of light and metal ions. The decomposition products include 2,2'-dithiosalicylic acid and elemental mercury. [, ]

Q10: What analytical techniques are used to study the interaction of TSA with metal ions?

A11: Several analytical techniques have been employed to investigate the complexation of TSA with metal ions: * Potentiometry: This electrochemical technique allows for the determination of stability constants and stoichiometry of metal-TSA complexes. [, ] * Spectrophotometry: UV-Vis spectroscopy can be used to study the formation of metal-TSA complexes by monitoring changes in absorbance. [, ] * Flame Atomic Absorption Spectrometry (FAAS): This technique is used to quantify the concentration of metal ions in solution after complexation with TSA and subsequent extraction. []

Q11: How does TSA interact with mercury in environmental samples?

A12: TSA exhibits a strong affinity for mercury ions, forming stable complexes. This property has been exploited in environmental analytical chemistry for the determination of mercury complexation capacity in water samples. []

Q12: What are some historical milestones in the research and applications of TSA?

A12: Early 20th Century: TSA was first synthesized and its chemical properties were investigated.* Mid-20th Century: TSA found applications as a reagent in analytical chemistry for metal ion detection.* Late 20th Century:* Research highlighted the biological activity of TSA and its derivatives, particularly their potential as Ras antagonists in cancer therapy.

Q13: What are some examples of cross-disciplinary research involving TSA?

A14: * Medicinal Chemistry & Chemical Biology: The development of TSA derivatives as potential anti-cancer agents draws upon expertise from both medicinal chemistry and chemical biology to understand the compound's mechanism of action, optimize its pharmacological properties, and evaluate its efficacy in preclinical models. [, , ]* Analytical Chemistry & Environmental Science: The strong affinity of TSA for metal ions has led to its application in environmental analytical chemistry for the determination of metal complexation capacity in water samples, showcasing the synergy between these disciplines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.